molecular formula C15H15NO B8325502 4-Phenyl-benzimidic acid ethyl ester

4-Phenyl-benzimidic acid ethyl ester

Cat. No.: B8325502
M. Wt: 225.28 g/mol
InChI Key: PZFGERBCUVTZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-benzimidic acid ethyl ester is an aromatic ester characterized by a benzimidic acid backbone substituted with a phenyl group at the 4-position and an ethyl ester moiety. These compounds are typically synthesized via esterification reactions and are used in organic synthesis, materials science, and natural product research .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

ethyl 4-phenylbenzenecarboximidate

InChI

InChI=1S/C15H15NO/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,2H2,1H3

InChI Key

PZFGERBCUVTZNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among ethyl esters with aromatic substituents:

Compound Core Structure Substituents Key Functional Groups
4-Phenyl-benzimidic acid ethyl ester Benzimidic acid Phenyl (C₆H₅) at 4-position, ethyl ester Imidic acid, ester
Ethyl 4-hydroxyphenylacetate Phenylacetic acid Hydroxyl (-OH) at 4-position Phenol, ester
Ethyl [4-(benzyloxy)phenyl]acetate Phenylacetic acid Benzyloxy (C₆H₅CH₂O-) at 4-position Ether, ester
4-Hydroxy-3-methoxy cinnamic acid ethyl ester Cinnamic acid Hydroxyl (-OH) at 4-, methoxy (-OCH₃) at 3- Phenol, methoxy, ester
Caffeic acid ethyl ester Cinnamic acid Dihydroxyl (-OH) at 3,4-positions Catechol, ester
Mandelic acid ethyl ester Mandelic acid Hydroxyl (-OH) adjacent to ester Benzylic alcohol, ester

Key Observations :

  • Substituents on the aromatic ring (e.g., -OH, -OCH₃, benzyloxy) significantly alter polarity and reactivity. For example, hydroxyl groups enhance water solubility, while bulky benzyloxy groups increase hydrophobicity .

Physicochemical Properties

While exact data for this compound are unavailable, inferences can be drawn from analogs:

Property This compound Ethyl 4-hydroxyphenylacetate Caffeic Acid Ethyl Ester
Polarity Moderate (phenyl + ester) High (-OH group) High (dihydroxyl + ester)
Solubility Likely soluble in organic solvents Soluble in polar solvents (e.g., methanol) Limited water solubility
Thermal Stability Expected high (aromatic backbone) Moderate Moderate (prone to oxidation)
Boiling/Melting Points Not reported Not reported Not reported

Notes:

  • Ethyl esters with hydroxyl groups (e.g., caffeic acid ethyl ester) are prone to oxidation, requiring stabilization in natural product extracts .
  • Myristic acid ethyl ester (a saturated fatty acid ester) demonstrates high thermal stability, suggesting aromatic esters may behave similarly in materials science applications .

Tables and Figures :

  • Table 1 (Structural Comparison) and Table 2 (Property Comparison) summarize critical differences.
  • Analytical methods (GC-MS, NMR) are standard across studies, underscoring their importance in characterizing such compounds .

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